7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by a unique spirocyclic structure. This compound is part of the larger family of azaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a dioxane moiety contributes to its chemical properties, making it a subject of interest in pharmaceutical research.
This compound can be synthesized from readily available precursors, such as 1,1-pentamethylene oxalic acid and urea, through various chemical reactions. Its synthesis has been documented in patents and scientific literature, highlighting its relevance in drug development, particularly as an intermediate in the synthesis of anxiolytic medications like Travin .
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its ring structure. It falls under the category of spiro compounds, which are defined by having two or more rings that share a single atom.
The synthesis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves a straightforward reaction between 1,1-pentamethylene oxalic acid and urea. The process can be optimized for industrial production due to its relatively low cost and simplicity.
One effective method involves stirring a mixture of 1,1-pentamethylene oxalic acid and urea at temperatures ranging from 150 to 200 degrees Celsius for a duration of 0.5 to 2 hours. The resulting crude product can then be purified through recrystallization using ethanol, yielding white crystalline forms with high purity (up to 89.5% yield) and specific melting points (154-156 °C) .
The molecular formula of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is C₇H₁₃N O₂. The compound features a spirocyclic structure that includes both nitrogen and oxygen heteroatoms within its rings.
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions typical for spirocyclic compounds. These include nucleophilic substitutions and cycloadditions, which are essential for modifying the compound to enhance its biological activity.
The reactions involving this compound often utilize electrophilic reagents or catalysts to facilitate transformations that can lead to derivatives with improved pharmacological properties.
The mechanism of action for compounds like 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane often involves interaction with specific biological targets such as neurotransmitter receptors or enzymes. These interactions can modulate physiological responses, making them valuable in therapeutic contexts.
While detailed mechanistic studies specific to this compound may be limited, similar azaspiro compounds have shown efficacy in modulating GABAergic pathways, which are critical for anxiety regulation and other neurological functions.
The physical properties of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane include:
Chemically, this compound exhibits stability under standard conditions but may react under acidic or basic conditions or when exposed to strong oxidizing agents.
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly those targeting anxiety disorders. Its unique structural characteristics make it a candidate for further modifications aimed at enhancing therapeutic efficacy and reducing side effects.
The construction of the 1,4-dioxa-8-azaspiro[4.5]decane framework requires precise bicyclic annulation between a piperidinone precursor and a diol component. For 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 676490-94-1), the synthesis typically begins with 4-methylpiperidin-4-ol or a protected derivative, which undergoes acid-catalyzed ketalization with ethylene glycol. This reaction proceeds via a thermodynamically controlled mechanism where the spiro junction forms preferentially at the sterically accessible C4 position of the piperidine ring. The methyl substituent at C7 (piperidine numbering) introduces significant steric constraints, necessitating optimized conditions to prevent dimerization or oligomerization side reactions [6] .
Industrial-scale synthesis employs azeotropic water removal (Dean-Stark apparatus) with catalytic p-toluenesulfonic acid (0.5-1 mol%) in toluene reflux. Under these conditions, reaction completion requires 8-12 hours, yielding the spirocyclic product in 70-75% isolated yield after fractional distillation. Alternative catalysts like amberlyst-15 (heterogeneous) enable easier catalyst separation but exhibit reduced efficiency with methyl-substituted substrates due to pore diffusion limitations [3] .
Table 1: Catalyst Screening for Spirocyclization Efficiency
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
p-TSA (homogeneous) | 110 | 8.5 | 75 |
Amberlyst-15 | 110 | 14 | 62 |
ZnCl₂ | 100 | 10 | 58 |
Montmorillonite K10 | 115 | 12 | 65 |
Incorporating the C7 methyl group with precise regiochemistry presents a key synthetic challenge due to potential regioisomer formation during ring assembly. Two dominant strategies exist:
Notably, microwave-assisted synthesis significantly accelerates methyl incorporation. Using Pd(OAc)₂/XPhos (2 mol%) in DMAc at 150°C, coupling of 4-bromo-1,4-dioxa-8-azaspiro[4.5]decane with trimethylaluminum achieves full conversion in <30 minutes with 89% yield. This method minimizes thermal degradation pathways prevalent in traditional heating methods [7].
Table 2: Regioselectivity Comparison of Methylation Methods
Method | Catalyst/Base | Temperature (°C) | 7-Methyl Isomer Selectivity (%) |
---|---|---|---|
Directed ortho-metalation | LDA/TMEDA | -78 | >95 |
Stevens rearrangement | BnEt₃N⁺Cl⁻/NaOH | 40 | 82 |
Microwave coupling | Pd(OAc)₂/XPhos | 150 | 97 |
Solvent polarity profoundly impacts both reaction kinetics and spirocycle stability during synthesis. Nonpolar solvents (toluene, xylene) favor high conversion in the initial ketalization step but promote retro-annulation during product isolation. Polar aprotic solvents like DMF and NMP stabilize the spirocyclic transition state through dipole interactions, particularly beneficial for methylated derivatives where steric crowding increases strain energy [3] [8].
Critical findings include:
Table 3: Solvent Optimization for Spiroannulation
Solvent System | Dielectric Constant (ε) | Reaction Yield (%) | Byproduct Formation (%) |
---|---|---|---|
Toluene | 2.38 | 71 | 18 |
DMF | 36.7 | 85 | 6 |
THF/DCM (1:4) | 7.58 | 65 | 12 |
NMP | 32.2 | 82 | 8 |
The secondary amine within the 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane framework serves as a versatile handle for diversification. Acylation proceeds with exceptional regioselectivity due to steric screening by the methyl group, which hinders N-alkylation but permits N-acylation:
The methyl substituent's +I effect electronically deactivates the nitrogen toward electrophiles but enhances nucleofugality in acylated derivatives. This enables selective C-functionalization at C3 via lithiation-trapping sequences (e.g., using sec-BuLi/DABCO in hexane, quenching with DMF to install an aldehyde group) [7] [10].
Table 4: Comparative Reactivity of Spirocyclic Amines
Compound | Relative Acylation Rate (kᵣₑₗ) | Preferred Electrophile | Functionalization Site |
---|---|---|---|
1,4-Dioxa-8-azaspiro[4.5]decane | 1.00 | Alkyl halides | N8 |
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane | 0.35 | Acyl chlorides | N8 |
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane | 0.28 | Anhydrides | N9 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3